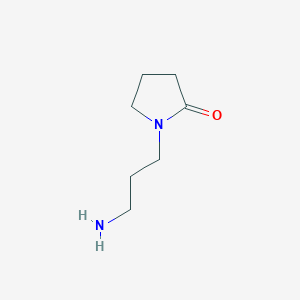

1-(3-Aminopropyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-aminopropyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c8-4-2-6-9-5-1-3-7(9)10/h1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJORCZCMNWLHMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80227455 | |

| Record name | N-(3-Aminopropyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7663-77-6 | |

| Record name | 1-(3-Aminopropyl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7663-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Aminopropyl)pyrrolidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007663776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7663-77-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-Aminopropyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-aminopropyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemoenzymatic Transformations of 1 3 Aminopropyl Pyrrolidin 2 One

Established Synthetic Routes for 1-(3-Aminopropyl)pyrrolidin-2-one

The production of this compound has traditionally relied on multi-step organic synthesis and catalytic hydrogenation methods. These routes are well-documented and provide reliable access to the target compound, albeit with considerations for protecting group strategies to ensure regioselectivity and yield.

Multi-step Organic Synthesis Strategies

Multi-step synthesis provides a versatile framework for constructing complex molecules like this compound from simpler, readily available starting materials. trine.eduyoutube.comlibretexts.org These strategies often involve a sequence of reactions that build the molecule piece by piece, allowing for precise control over its final structure. trine.eduyoutube.com A common approach begins with the condensation of a primary amine with γ-butyrolactone (GBL). rdd.edu.iq This reaction forms the core pyrrolidinone ring structure. Subsequent functional group interconversions are then carried out to introduce the aminopropyl side chain.

A generalized multi-step pathway to N-substituted pyrrolidin-2-ones is outlined below:

| Step | Reaction Type | Reactants | Product |

| 1 | Condensation | Primary Amine, γ-Butyrolactone (GBL) | N-substituted γ-hydroxybutylamide |

| 2 | Cyclization/Dehydration | N-substituted γ-hydroxybutylamide | N-substituted pyrrolidin-2-one |

This table represents a generalized scheme for the synthesis of N-substituted pyrrolidin-2-ones. The specific nature of the primary amine and subsequent modifications would be tailored for the synthesis of this compound.

Catalytic Hydrogenation Approaches in Aminopropylpyrrolidinone Synthesis

Catalytic hydrogenation is a powerful and widely used technique in organic synthesis, particularly for the reduction of various functional groups. rsc.org In the context of synthesizing aminopropylpyrrolidinones, this method is often employed for the reduction of a nitrile or a nitro group to an amine. rsc.org For instance, a precursor molecule containing a cyanopropyl or nitropropyl group attached to the pyrrolidinone nitrogen can be subjected to catalytic hydrogenation to yield the desired this compound.

This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. rsc.org Common catalysts include palladium, platinum, and nickel. The choice of catalyst, solvent, temperature, and pressure are critical parameters that must be optimized to achieve high yields and selectivity, minimizing the formation of byproducts. rsc.orgyoutube.com

A key advantage of catalytic hydrogenation is its potential for high efficiency and atom economy. rsc.org However, challenges can arise, such as catalyst poisoning and the need for specialized high-pressure equipment. youtube.com The development of more active and selective catalysts remains an active area of research. rsc.org

Protecting Group Strategies and Deprotection Techniques

In the synthesis of polyfunctional molecules like this compound, protecting groups are indispensable tools. jocpr.comresearchgate.net They serve to temporarily mask a reactive functional group, preventing it from participating in a chemical reaction while another part of the molecule is being modified. jocpr.com The choice of a suitable protecting group is crucial and depends on its stability under various reaction conditions and the ease of its removal once its purpose is served. jocpr.comresearchgate.net

For the synthesis of this compound, the primary amino group often requires protection. Common protecting groups for amines include the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups. researchgate.net These groups can be introduced under specific conditions and are stable to a range of synthetic transformations.

The concept of "orthogonality" is central to protecting group strategy. iris-biotech.de Orthogonal protecting groups can be removed selectively in the presence of each other using distinct deprotection methods. iris-biotech.de For example, a Boc group is typically removed under acidic conditions, while a Z group is often cleaved by hydrogenolysis. researchgate.net This allows for a stepwise deprotection and further functionalization of the molecule.

The following table summarizes some common protecting groups used for amines and their typical deprotection conditions:

| Protecting Group | Abbreviation | Deprotection Reagent(s) |

| tert-Butyloxycarbonyl | Boc | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) |

| Benzyloxycarbonyl | Z (or Cbz) | H₂, Pd/C (Hydrogenolysis) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Piperidine |

This table provides a general overview of common amine protecting groups and their deprotection methods. The specific conditions may vary depending on the substrate and other functional groups present.

Novel Synthetic Protocol Development and Optimization

In response to the growing demand for more sustainable and efficient chemical manufacturing processes, researchers are actively developing novel synthetic protocols for compounds like this compound. These efforts are largely guided by the principles of green chemistry and the adoption of advanced manufacturing technologies such as flow chemistry.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.com The twelve principles of green chemistry provide a framework for chemists to assess and improve the environmental footprint of synthetic routes. youtube.comyoutube.com

In the context of this compound synthesis, applying green chemistry principles could involve:

Preventing waste: Designing syntheses that maximize the incorporation of all materials used in the process into the final product. youtube.com

Maximizing atom economy: Ensuring that the maximum number of atoms from the starting materials are incorporated into the desired product. youtube.com

Using safer solvents and auxiliaries: Replacing hazardous solvents with greener alternatives or, ideally, conducting reactions in solvent-free conditions. youtube.com

Increasing energy efficiency: Performing reactions at ambient temperature and pressure whenever possible. youtube.com

Using catalysts: Employing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. youtube.com

By integrating these principles, the synthesis of this compound can be made more environmentally friendly and economically viable.

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry, or continuous flow processing, represents a paradigm shift from traditional batch manufacturing. tue.nlyoutube.com In a flow system, reactants are continuously pumped through a network of tubes or channels where the reaction takes place. tue.nl This technology offers several advantages over batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for seamless integration of multiple reaction and purification steps. tue.nlrsc.orgmpg.de

The development of a continuous flow synthesis for this compound could significantly improve the efficiency and scalability of its production. tue.nl A multi-step synthesis that is performed in a "one-flow" system can eliminate the need for isolating and purifying intermediates, leading to a more streamlined and cost-effective process. tue.nl While the initial setup of a flow system can require significant investment, the long-term benefits in terms of productivity and process control are often substantial. youtube.com

Asymmetric Synthesis and Enantioselective Approaches

The asymmetric synthesis of pyrrolidine (B122466) scaffolds is a significant area of research due to their prevalence in natural products, pharmaceuticals, and as chiral catalysts. nih.govnih.gov While specific literature detailing the asymmetric synthesis of this compound is not extensively available, general enantioselective approaches to substituted pyrrolidines can be applied. These methods often rely on asymmetric catalysis to create chiral centers.

Key strategies in the asymmetric synthesis of related pyrrolidine structures include:

Organocatalysis : Proline and its derivatives are widely used as organocatalysts to facilitate asymmetric reactions. nih.gov For instance, diarylprolinol silyl (B83357) ethers have been pivotal in the asymmetric functionalization of aldehydes, a breakthrough that has paved the way for constructing complex chiral molecules. nih.gov

Metal Catalysis : Transition metal complexes are employed to catalyze enantioselective transformations. C2-symmetrical pyrrolidines, for example, are valuable as chiral ligands in metal-catalyzed reactions. nih.gov

Enantioselective Cycloadditions : Asymmetric [3+2] cycloaddition reactions are a powerful tool for constructing pyrrolidine rings with high stereocontrol. mdpi.com For example, an organocatalytic enantioselective [3+2] cycloaddition between 2-arylidene-1,3-indandiones and N-2,2-difluoroethylbenzothiophenone imines has been developed to afford polysubstituted spiro-pyrrolidines with high diastereoselectivity and enantioselectivity. mdpi.com Similarly, isothiourea-catalyzed formal [2+2] cycloadditions have been used to create β-lactones, which are versatile intermediates, with excellent enantioselectivity. nih.gov

These established methodologies for creating chiral pyrrolidine cores provide a foundation for the potential enantioselective synthesis of this compound, likely by employing a chiral starting material or an asymmetric catalytic step during the formation of the pyrrolidinone ring.

Derivatization and Functionalization Strategies of the this compound Core

The this compound structure features two primary sites for chemical modification: the terminal primary amine of the propyl chain and the pyrrolidinone ring itself. These sites allow for a variety of derivatization strategies to synthesize new chemical entities with diverse properties.

C-H Functionalization Research

Direct C-H functionalization represents an efficient strategy for modifying molecular scaffolds. In the context of pyrrolidine synthesis, copper-catalyzed intramolecular C-H amination has emerged as a significant method. nih.gov Mechanistic studies on the formation of pyrrolidines via the amination of C(sp3)–H bonds reveal that copper complexes can catalyze this transformation effectively. nih.gov The process is believed to proceed through a Cu(I)/Cu(II) catalytic cycle. Evidence suggests the formation of a Cu(II)-F intermediate when using N-fluorinated substrates, which are generally preferred over N-chloro substrates due to more favorable reaction pathways. nih.gov While this research focuses on the formation of the pyrrolidine ring through C-H amination, the principles underlying the activation of C-H bonds in such systems are relevant for potential future strategies aimed at the direct functionalization of the pre-formed this compound core.

Amine Functionalization and Amidation Reactions

The primary amine of the 3-aminopropyl side chain is a versatile handle for a wide range of functionalization reactions. This has been extensively utilized in medicinal chemistry, particularly in the development of histamine (B1213489) H3 receptor antagonists. acs.org The amine can be readily modified through reactions with various electrophiles.

Examples of Amine Functionalization Reactions:

| Reaction Type | Reagent | Product Type | Reference |

| Sulfonylation | 2-Naphthalenesulfonyl chloride | Sulfonamide | acs.org |

| Amidation | Activated acids | Amide | acs.org |

| Thiourea Formation | Isothiocyanates | Thiourea | acs.org |

| Guanidinylation | Isothiouronium salts or other guanylating agents | Guanidine (B92328) | acs.org |

These reactions are typically straightforward. For example, sulfonamides can be prepared by reacting 1-(3-aminopropyl)pyrrolidine (B1328916) with a sulfonyl chloride in the presence of a base like triethylamine. acs.org Similarly, guanidine derivatives have been synthesized by treating 1-(3-aminopropyl)pyrrolidine with a suitable guanylating reagent in refluxing aqueous tetrahydrofuran (B95107) (THF). acs.org These derivatizations have been crucial in exploring the structure-activity relationships of potential drug candidates. acs.org

Ring System Modifications and Expansion

The five-membered pyrrolidinone ring can be subjected to various modifications, including ring expansion to form larger lactam structures like piperidones and caprolactams. researchgate.net One established method for such transformations is the Beckmann rearrangement of oximes derived from corresponding cyclic ketones. This strategy has been applied to steroid skeletons to create 6-aza-B-homo-stigmastan-7-one derivatives, demonstrating the utility of ring expansion in complex molecules. researchgate.net

Another approach involves the cycloaddition of intermediates formed in situ. For instance, N-arylpyrrolidine derivatives can react in the presence of an oxidizing agent to form iminium ion and enamine intermediates, which then undergo cycloaddition to yield tetracyclic amines. researchgate.net These methods highlight the potential for modifying the core lactam structure of this compound to access a broader range of heterocyclic compounds.

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanisms underlying the synthesis of the pyrrolidine ring is crucial for optimizing reaction conditions and designing new synthetic routes. The copper-catalyzed intramolecular C-H amination of N-halide amides to form pyrrolidines has been the subject of detailed mechanistic studies, combining experimental evidence with Density Functional Theory (DFT) calculations. nih.gov

Key Mechanistic Findings for Copper-Catalyzed Pyrrolidine Synthesis:

| Mechanistic Aspect | Observation/Finding | Significance | Reference |

| Catalytic Cycle | Proposed to involve a Cu(I)/Cu(II) pathway. | Provides a framework for understanding the catalyst's role and oxidation state changes. | nih.gov |

| Reactant Choice | N-fluoride amides are significantly more effective substrates than N-chloro amides. | The reaction pathways are more energetically favorable with fluoride-containing substrates. | nih.gov |

| Intermediate Species | A fluorinated copper(II) complex, [(TpiPr2OH)CuF], has been isolated and characterized. | Provides direct evidence for the formation of a Cu-F bond during the catalytic cycle. | nih.gov |

| Ligand Effects | The nature of the tris(pyrazolyl)borate (Tpx) ligand on the copper catalyst influences reaction outcomes. Alkyl-substituted ligands lead to better conversions. | Suggests that an easier Cu(I) to Cu(II) oxidation, facilitated by electron-donating ligands, enhances catalytic activity. | nih.gov |

These investigations provide a comprehensive picture of the C-H amination reaction, highlighting the interplay between the catalyst, substrate, and ligands in achieving efficient cyclization to form the pyrrolidine ring system. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles for 1 3 Aminopropyl Pyrrolidin 2 One Analogues

Systematic Structural Modifications and Conformational Analysis

The exploration of the chemical space around 1-(3-aminopropyl)pyrrolidin-2-one begins with systematic structural modifications. These alterations are designed to probe the importance of different regions of the molecule for its biological activity. Key areas for modification include the pyrrolidin-2-one ring, the aminopropyl linker, and the terminal amino group.

Pyrrolidin-2-one Ring Modifications: The five-membered lactam ring is a critical component. Studies on related pyrrolidin-2-one derivatives have shown that substitutions on the ring can significantly impact biological activity. researchgate.netrdd.edu.iq For instance, the introduction of substituents at the C3, C4, and C5 positions can alter the molecule's steric and electronic properties, thereby influencing its binding to biological targets.

Conformational Analysis: The conformation of the pyrrolidin-2-one ring is a crucial determinant of its interaction with target proteins. Theoretical calculations and NMR studies on proline analogues, which share the five-membered ring structure, have revealed that the ring can adopt various puckered conformations. nih.govnih.gov The incorporation of substituents can stabilize specific conformations. For example, intramolecular hydrogen bonds between a substituent and the backbone can lock the ring in a particular geometry, which can be advantageous for binding affinity. nih.govnih.gov The pseudorotational pathway of the pyrrolidine (B122466) ring, described by the puckering amplitude and phase angle, is a key parameter in conformational analysis. nih.gov

Impact of Substituents on Biological Recognition and Interaction

The nature and position of substituents on the this compound scaffold play a pivotal role in its biological recognition. The terminal amino group, for instance, can be a primary site for interaction, often forming hydrogen bonds or salt bridges with acidic residues in a binding pocket.

Modifications of the Aminopropyl Side Chain: Altering the length and flexibility of the propyl linker can modulate the distance and orientation of the terminal amino group relative to the pyrrolidin-2-one core. This can be critical for establishing optimal interactions with a target. Furthermore, the introduction of substituents on the aminopropyl chain can introduce additional points of interaction or steric constraints.

Arylpiperazinyl Derivatives as a Case Study: A notable class of analogues involves the replacement of the terminal amino group with a 4-arylpiperazinyl moiety. nih.gov Quantitative structure-activity relationship (QSAR) studies on these derivatives have provided valuable insights into the impact of substituents on the aryl ring. nih.gov These studies have shown that the antiarrhythmic activity of these compounds is influenced by descriptors such as the principal component regression (PCR) and the 4th order component of the geometric adjacency matrix (JGI4), which relate to the electronic and steric properties of the substituents. nih.gov

Pharmacophore Elucidation and Ligand Design for Specific Biological Targets

Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of chemical features required for biological activity. dovepress.comnih.gov For analogues of this compound, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.

The elucidation of a pharmacophore can be achieved through ligand-based or structure-based approaches. In the absence of a known 3D structure of the target protein, a pharmacophore model can be developed by aligning a set of active molecules and identifying their common chemical features. nih.gov This model can then be used to virtually screen large compound libraries to identify new potential ligands.

For instance, in the design of neuraminidase inhibitors based on a pyrrolidine scaffold, pharmacophore models were generated that highlighted the key interaction points necessary for potent inhibition. nih.gov Similarly, for corticotropin-releasing factor 1 (CRF1) receptor antagonists, a six-point pharmacophore was developed, which included two hydrogen bond acceptors, one hydrogen bond donor, two hydrophobic regions, and one aromatic ring. nih.gov

Exploration of Stereoisomeric Forms and Their Differential Research Implications

The pyrrolidin-2-one ring can possess chiral centers, leading to the existence of stereoisomers. The biological activity of these stereoisomers can differ significantly, as they may interact differently with the chiral environment of a biological target.

The stereoselective synthesis of specific isomers is therefore a critical aspect of medicinal chemistry. For example, the stereoselective methylation of chiral pyrrolidin-2-ones has been explored to create conformationally restricted analogues of amino acids. researchgate.net The differential biological activities of cis and trans isomers of aminoproline analogues have also been investigated, revealing that the relative disposition of substituents affects conformational properties and the potential for intramolecular hydrogen bonding. nih.govnih.gov

The study of different stereoisomers can provide a deeper understanding of the binding mode of a ligand and can lead to the development of more potent and selective drugs.

Computational Tools in SAR Elucidation and Predictive Modeling

Computational chemistry plays an increasingly important role in the elucidation of SAR and the prediction of the biological activity of new compounds. A variety of computational tools are employed in the design and optimization of this compound analogues.

Quantum Mechanical Calculations: These methods are used to investigate the electronic properties and conformational preferences of molecules. nih.gov They can provide insights into the stability of different conformers and the nature of intramolecular interactions.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. It is a valuable tool for understanding the binding mode of a compound and for identifying key interactions.

3D-QSAR: Three-dimensional quantitative structure-activity relationship studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build predictive models of biological activity. nih.gov These models correlate the 3D properties of a series of molecules with their biological activities and can be used to guide the design of new, more potent analogues.

The integration of these computational tools allows for a more rational and efficient approach to drug discovery, enabling the prioritization of compounds for synthesis and biological testing.

Biological Activity and Pharmacological Mechanisms of 1 3 Aminopropyl Pyrrolidin 2 One and Its Derivatives

Investigation of Molecular Targets and Binding Interactions

The initial steps in characterizing a compound's pharmacological profile involve identifying its direct molecular targets, such as receptors and enzymes, and quantifying these interactions.

The most well-documented biological interaction for 1-(3-Aminopropyl)pyrrolidin-2-one involves its role as a metabolic product. It is a physiological byproduct of spermidine (B129725) catabolism. nih.govnih.gov The formation of this compound is catalyzed by a copper-containing amine oxidase enzyme, specifically a diamine oxidase (DAO)-like enzyme. nih.govwikipedia.org DAO is involved in the metabolism and inactivation of histamine (B1213489) and other polyamines like spermidine. wikipedia.org

Research in animal models has shown that administration of aminoguanidine (B1677879), an inhibitor of diamine oxidase, leads to a marked decrease in the urinary excretion of this compound and its conjugates. nih.govnih.gov This finding strongly supports the role of a DAO-like enzyme in its biosynthesis from spermidine. nih.gov

Table 1: Enzyme Interaction Profile of this compound

| Enzyme | Interaction Type | Effect | Supporting Evidence |

| Diamine Oxidase (DAO)-like enzyme | Substrate Formation | Catalyzes the formation of this compound from spermidine. nih.govnih.gov | Inhibition of DAO by aminoguanidine reduces the in vivo formation of the compound. nih.gov |

The modulation of protein-protein interactions (PPIs) is a significant strategy in modern drug discovery. nih.gov However, there are no specific studies in the reviewed literature that demonstrate this compound acts as a modulator of any specific PPI.

For context, other derivatives of the core pyrrolidine (B122466) structure, such as those with a pyrrolidine-2,5-dione scaffold, have been investigated for their ability to modulate PPIs. nih.gov These findings in related chemical classes suggest the potential for the pyrrolidine scaffold in designing PPI modulators, but this cannot be directly extrapolated to this compound without specific experimental evidence.

Cellular Pathway Perturbations and Signal Transduction Modulation

Investigating how a compound affects complex cellular signaling networks provides insight into its broader biological effects.

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and is implicated in certain cancers when dysregulated. nih.gov Key proteins in this pathway include the receptor Patched (Ptch) and the G-protein-coupled receptor-like protein Smoothened (Smo). nih.gov

There is no direct evidence in the scientific literature to suggest that this compound is a modulator of the Hedgehog signaling pathway. The development of Hh pathway inhibitors often focuses on complex heterocyclic molecules that can bind to Smoothened. nih.govnih.gov While some compounds containing pyrrolidine-like structures have been explored in this context, they are structurally distinct from this compound.

Table 2: Examples of Structurally Different Hedgehog Pathway Inhibitors (for context)

| Compound Class | Target | Relevance |

| Biarylcarboxamides | Smoothened (Smo) | Demonstrates that complex heterocyclic structures are often required for Hh pathway inhibition. nih.gov |

| Fused Heterocyclic Derivatives | Smoothened (Smo) | Illustrates a broad class of compounds explored as Hh signaling inhibitors. cymitquimica.com |

Disclaimer: The compounds listed in Table 2 are for contextual purposes only and are not structurally related to this compound.

The ubiquitin-proteasome system is a critical cellular process for protein degradation and turnover, involving enzymes such as ubiquitin ligases. nih.gov A review of the available scientific literature did not yield any studies describing an interaction between this compound and components of the ubiquitin-proteasome system. Research in this area focuses on molecules that can bind to specific components like ubiquitin ligases or inhibit proteasome function, but no link to the specific compound of interest has been established. nih.gov

Immunomodulatory Effects and T Cell Function Regulation

Current scientific literature lacks specific studies investigating the direct immunomodulatory effects of this compound and its derivatives on T cell function. While research into the immunomodulatory properties of various chemical compounds is extensive, with many substances known to alter T cell activation, differentiation, and effector functions, no such data is presently available for this compound. The regulation of T cells is a critical aspect of the immune response, involving a complex interplay of signaling pathways that control proliferation and the development of effector and regulatory T cells. nih.govnih.gov However, the role of this compound within this intricate system remains to be elucidated.

Genomic and Proteomic Profiling in Response to Compound Exposure

There is currently no available research on the genomic and proteomic profiles of cells or organisms after exposure to this compound. Genomic and proteomic analyses are powerful tools used to understand the broader impact of a compound on cellular processes by examining changes in gene expression and protein abundance. nih.govnih.gov Such studies can reveal the molecular pathways affected by a substance. For instance, proteomic analyses have been used to identify the targets of other compounds, detailing their influence on processes like gene transcription and RNA processing. nih.gov However, similar investigations have not been conducted for this compound, leaving a gap in the understanding of its cellular and molecular mechanisms of action.

Investigations into the Bioavailability and Biotransformation Pathways (Excluding Dosage)

Investigations have revealed that this compound is a naturally occurring product of polyamine metabolism in mammals, including humans and rats. nih.govnih.gov It is not a compound that is administered directly but rather one that is formed within the body.

Bioavailability as a Metabolite:

The presence of this compound in the body is a result of the breakdown of spermidine. Studies have shown that the administration of spermidine to mice leads to a time-dependent accumulation of this compound in various organs, including the liver, kidney, and small intestine. nih.gov This indicates that the precursors to its formation are readily available throughout the body. Furthermore, it is a normal constituent of human and rat urine, where it is found alongside its conjugates. nih.gov

Biotransformation Pathways:

The primary biotransformation pathway for the formation of this compound involves the oxidative deamination of spermidine. nih.govnih.gov This reaction is catalyzed by a diamine oxidase-like enzyme. nih.gov The process can be summarized as follows:

Oxidative Deamination of Spermidine: A diamine oxidase-like enzyme acts on spermidine, leading to an unstable intermediate.

Cyclization: This intermediate then undergoes spontaneous cyclization to form the gamma-lactam, which is this compound. nih.gov This compound is the lactam form of isoputreanine. sigmaaldrich.com

A similar pathway is proposed for the formation of a related compound from N1-acetylspermidine, which would result in N-(3-acetamidopropyl)pyrrolidin-2-one. nih.gov The presence of conjugates of this compound in urine, which can be converted back to the parent compound by acid hydrolysis, suggests that conjugation is a significant metabolic route. nih.gov The monoacetyl derivative is considered a likely conjugate. nih.gov

The role of diamine oxidase in this pathway is supported by experiments where the administration of aminoguanidine sulfate, a known inhibitor of this enzyme, leads to a decrease in the urinary excretion of this compound and its derivatives. nih.gov This confirms the enzymatic nature of its formation from spermidine.

The table below summarizes the key molecules involved in the biotransformation of this compound.

| Precursor | Key Enzyme | Product |

| Spermidine | Diamine oxidase-like enzyme | This compound |

| N1-acetylspermidine | Diamine oxidase-like enzyme | N-(3-acetamidopropyl)pyrrolidin-2-one |

Computational Chemistry and Theoretical Investigations of 1 3 Aminopropyl Pyrrolidin 2 One

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. DFT methods can elucidate the distribution of electrons within 1-(3-Aminopropyl)pyrrolidin-2-one, which in turn governs its stability, reactivity, and spectroscopic properties.

Key Parameters from DFT:

Electron Density: Mapping the electron density would reveal the regions of the molecule that are electron-rich or electron-poor. For this compound, the nitrogen atoms of the amine and amide groups, as well as the carbonyl oxygen, are expected to be electron-rich, indicating their potential as sites for electrophilic attack or hydrogen bonding.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.

Electrostatic Potential (ESP) Map: An ESP map would visually represent the regions of positive and negative electrostatic potential on the molecule's surface, providing insights into how it would interact with other molecules.

A thorough DFT study on this compound would provide precise values for these parameters, offering a foundational understanding of its chemical nature.

Molecular Dynamics Simulations of Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By simulating the interactions between this compound (the ligand) and a potential biological target (e.g., a protein receptor), MD can provide insights into the stability of the ligand-receptor complex and the nature of their binding.

Insights from MD Simulations:

Binding Stability: MD simulations can predict how long the ligand remains bound to the target, providing an indication of binding affinity.

Interaction Footprint: These simulations can identify the key amino acid residues in the target protein that form stable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand.

Conformational Changes: MD can reveal how the ligand and the target protein change their shapes upon binding, which can be crucial for biological function.

Without specific studies on this compound, one can only surmise that the primary amine and carbonyl oxygen would be key sites for forming hydrogen bonds with a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity. To develop a QSAR model for a series of compounds including this compound, one would need experimental data on their biological activity (e.g., inhibitory concentration).

Steps in QSAR Modeling:

Data Collection: A dataset of molecules with known biological activities is compiled.

Descriptor Calculation: Molecular descriptors (numerical representations of chemical structure) are calculated for each molecule. These can include physicochemical properties, topological indices, and 3D properties.

Model Building: Statistical methods are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The model's predictive power is tested on a set of molecules not used in its creation.

A validated QSAR model could then be used to predict the biological activity of new, untested compounds, including derivatives of this compound, thereby guiding further research. The development of such models is a powerful tool in drug discovery.

Conformational Analysis and Energy Landscape Mapping

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.

Methods for Conformational Analysis:

Systematic Search: This involves rotating the molecule around its rotatable bonds at fixed increments and calculating the energy of each resulting conformation.

Stochastic Search (e.g., Monte Carlo): This involves randomly changing the molecular geometry and accepting the new conformation based on its energy.

The results of a conformational analysis are often visualized as an energy landscape map, where low-energy regions correspond to stable conformations. For this compound, the flexible aminopropyl side chain can adopt numerous conformations, and identifying the most stable ones is key to understanding how it might fit into a binding site.

Docking Studies and Virtual Screening Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Docking studies are instrumental in virtual screening, where large libraries of compounds are computationally screened against a target to identify potential hits.

The Docking Process:

Preparation: 3D structures of the ligand (this compound) and the target receptor are prepared.

Sampling: The ligand is placed in the binding site of the receptor in various orientations and conformations.

Scoring: A scoring function is used to estimate the binding affinity for each pose, and the poses are ranked.

While no specific docking studies for this compound are readily available, this methodology would be essential for identifying its potential biological targets and understanding its mechanism of action at a molecular level. The results of such studies could guide the design of more potent and selective analogs.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₄N₂O | PubChem |

| Molecular Weight | 142.20 g/mol | PubChem |

| CAS Number | 7663-77-6 | Sigma-Aldrich |

| InChIKey | HJORCZCMNWLHMB-UHFFFAOYSA-N | PubChem |

| SMILES | C1CC(=O)N(C1)CCCN | PubChem |

| XLogP3-AA (Predicted) | -0.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Topological Polar Surface Area | 41.6 Ų | PubChem |

Advanced Characterization and Analytical Techniques in 1 3 Aminopropyl Pyrrolidin 2 One Research

Spectroscopic Methods for Structural Elucidation of Derivatives

Spectroscopic techniques are fundamental in determining the chemical structure of new derivatives of 1-(3-Aminopropyl)pyrrolidin-2-one. Infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry are often used in concert to provide a complete structural picture. rdd.edu.iq

For instance, in the synthesis of various pyrrolidin-2-one derivatives, IR spectroscopy helps identify key functional groups, while NMR and mass spectrometry are used for detailed structural diagnosis. rdd.edu.iq The synthesis of aminocoumarin derivatives, for example, involved reacting 3-acetyl-4-hydroxycoumarin with aminophenols, with the resulting structures confirmed by spectroscopic analysis. nih.gov These analyses revealed that the packing of these derivatives in the crystalline lattice is stabilized by hydrogen bonding and π-π stacking interactions. nih.gov

Similarly, the structural characterization of new cathinone (B1664624) derivatives, which share the pyrrolidine (B122466) ring, has been accomplished using a combination of electrospray ionization mass spectrometry, high-resolution mass spectrometry, gas chromatography-mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. mdpi.com

Chromatographic and Electrophoretic Separation Techniques for Purity Assessment and Metabolite Profiling

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from complex mixtures, such as biological samples. High-pressure liquid chromatography (HPLC) has proven effective for the separation and sensitive detection of this compound and its metabolites. portlandpress.comnih.gov

A method was developed for the simultaneous determination of total polyamines and three of their non-α-amino acid metabolites, including this compound, in urine using a capillary gas-chromatographic method with nitrogen-phosphorus detection. sigmaaldrich.com The purity of commercially available this compound is often specified, with a minimum purity of 95% being common. cymitquimica.com

Metabolite profiling, a key application of these separation techniques, allows for the comprehensive analysis of all metabolites present in a biological sample. nih.gov This is crucial for understanding the metabolic fate of this compound. nih.govnih.gov Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for metabolite profiling, often used to analyze the metabolic changes in organisms. researchgate.net Liquid chromatography-mass spectrometry (LC-MS) is another widely used technique, particularly for nonvolatile and high-molecular-weight compounds, as it offers high selectivity and sensitivity without the need for derivatization. researchgate.net

Mass Spectrometry for Identification of Reaction Intermediates and Biological Products

Mass spectrometry (MS) is a powerful tool for identifying reaction intermediates and biological products of this compound. This technique has been instrumental in identifying the compound itself in normal human and rat urine. nih.gov

The monoacetyl derivative of this compound is a likely conjugate found in biological systems, as it can be formed from N1-acetylspermidine. nih.gov Furthermore, N-(3-acetamidopropyl)pyrrolidin-2-one, a metabolite of spermidine (B129725), has been identified and quantified in urine using isotope dilution mass fragmentography. nih.gov This method involves a capillary gas chromatographic separation followed by mass spectrometric detection. nih.gov

In the broader context of drug development, particularly for protein-based biologics, liquid chromatography-mass spectrometry (LC-MS) is a cornerstone for confirming amino acid sequences and characterizing post-translational modifications like glycosylation. europeanpharmaceuticalreview.com

Crystallography and Solid-State Characterization of Polymorphs

Crystallographic techniques, such as X-ray diffraction, are essential for determining the three-dimensional structure of molecules in their solid state. This information is critical for understanding the physical properties and intermolecular interactions of this compound and its derivatives.

For example, the crystal structures of two aminocoumarin isomers were determined from powder X-ray diffraction data, revealing that they adopt an orthorhombic space group. nih.gov These studies also highlighted the role of hydrogen bonds and π-π stacking in stabilizing the crystal lattice. nih.gov In the case of certain cathinone hydrochlorides, X-ray crystallography has been used for unambiguous identification, which is particularly useful for analyzing materials seized in the illicit drug market. mdpi.com

Solid-state nuclear magnetic resonance (ssNMR) spectroscopy is another powerful technique for characterizing solid-state properties, including polymorphism. nih.gov Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact the physical and chemical properties of a substance. ssNMR, in combination with other techniques like Raman microscopy, can identify different polymorphic forms and evaluate the consistency of crystallization processes. nih.gov

Table 1: Analytical Techniques for Solid-State Characterization

| Technique | Application | Information Obtained |

|---|---|---|

| Powder X-ray Diffraction (PXRD) | Identification of crystalline forms | Crystal lattice parameters, phase identification |

| Solid-State NMR (ssNMR) | Characterization of polymorphs and molecular conformation in the solid state | Information on local molecular environment and dynamics |

| Raman Microscopy | Identification of different crystal forms within a sample | Vibrational modes, distribution of polymorphs |

Nuclear Magnetic Resonance (NMR) for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for studying the structure, dynamics, and interactions of molecules in solution. nih.gov It is particularly valuable for investigating the conformational preferences of this compound and its interactions with biological macromolecules.

One- and two-dimensional NMR experiments can provide detailed information about the connectivity and spatial arrangement of atoms within a molecule. mdpi.com In the study of aminopropyl-azithromycin derivatives, NMR was used to determine their structure and interactions with the E. coli ribosome. mdpi.com These studies revealed that the derivatives bind to the same pocket as erythromycin, with the aminopropyl side chain contributing to additional interactions. mdpi.com

NMR is also a key tool for studying protein-ligand interactions. nih.gov Techniques like chemical shift perturbation and saturation transfer difference (STD) NMR can identify the binding interface and characterize the affinity of the interaction. duke.edu For instance, STD experiments have shown that aminopropyl-azithromycin derivatives bind to the ribosome, and the observed enhancements for the aminopropyl side chain protons indicate their involvement in the binding. mdpi.com Furthermore, solid-state NMR (ssNMR) can be used to probe the interactions of molecules with intact biological systems, such as antimicrobial peptides with bacterial membranes. researchgate.net

Table 2: NMR Techniques for Interaction Studies

| NMR Technique | Principle | Application |

|---|---|---|

| Chemical Shift Perturbation | Changes in chemical shifts of nuclei upon ligand binding | Mapping binding sites, determining binding affinity |

| Saturation Transfer Difference (STD) | Transfer of saturation from a protein to a bound ligand | Identifying binding epitopes of a ligand |

| Intermolecular NOEs | Observation of nuclear Overhauser effects between a protein and a ligand | Determining the three-dimensional structure of a complex |

Emerging Applications in Materials Science and Polymer Chemistry Research

Copolymerization Strategies Incorporating Pyrrolidinone Moieties

The inclusion of pyrrolidinone groups into polymer backbones is a well-established strategy to enhance properties like water solubility and biocompatibility. While research has extensively covered the polymerization of N-vinylpyrrolidone (NVP), the bifunctionality of 1-(3-Aminopropyl)pyrrolidin-2-one opens avenues for different copolymerization strategies beyond the conventional free-radical polymerization of vinyl monomers. nih.gov

The primary amine group allows this compound to act as a monomer in step-growth polymerizations, such as polycondensation reactions with dicarboxylic acids, diacyl chlorides, or diisocyanates, to form polyamides and polyureas, respectively. This introduces the pyrrolidinone ring as a recurring side group along the polymer chain.

Furthermore, the amine can serve as a functional initiator or a chain transfer agent in controlled radical polymerization (CRP) techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. This allows for the synthesis of well-defined block copolymers where a block of a different polymer is grown from the amine-terminated pyrrolidinone molecule, leading to amphiphilic structures capable of self-assembly. mdpi.com For instance, copolymerization with hydrophobic monomers like n-alkyl methacrylates can produce such amphiphilic block copolymers. mdpi.com

| Polymerization Strategy | Comonomer Example | Resulting Polymer Type | Potential Properties |

| Step-Growth Polymerization | Adipoyl chloride | Polyamide | Hydrophilic, biodegradable |

| Ring-Opening Polymerization | ε-Caprolactone | Polyester-graft-pyrrolidinone | Biocompatible, tunable degradation |

| RAFT Polymerization (as initiator) | Methyl Methacrylate (MMA) | PMMA-block-pyrrolidinone | Amphiphilic, self-assembling |

| Radical Copolymerization | Glycidyl (B131873) Methacrylate | Epoxy-functional copolymer | Cross-linkable, reactive |

Surface Functionalization of Materials with this compound

Modifying the surface of materials is critical for a vast range of applications, from biomedical implants that require biocompatibility to industrial membranes that need anti-fouling properties. nih.govnih.gov The terminal amine of this compound serves as an effective anchor for grafting the molecule onto surfaces that possess complementary functional groups, such as carboxyls, epoxides, or isocyanates. This process covalently attaches the hydrophilic and biocompatible pyrrolidinone moiety to the substrate material.

This approach is analogous to the widely used surface modification with aminopropyl silanes, such as (3-aminopropyl)triethoxysilane (APTES), which also utilize a terminal amine for grafting. researchgate.net The successful functionalization can be confirmed by surface analysis techniques. For example, an increase in the nitrogen content detected by X-ray Photoelectron Spectroscopy (XPS) would indicate the presence of the pyrrolidinone group. A decrease in the water contact angle would confirm an increase in surface hydrophilicity, a desirable outcome for improving wettability and reducing non-specific protein adsorption. nih.gov This modification can render hydrophobic surfaces more biocompatible. nih.gov

| Substrate Material | Surface Functional Group | Expected Change in Water Contact Angle | Potential Application |

| Epoxy-coated glass | Epoxide | Decrease | Biocompatible coating |

| Carboxylated Polystyrene | Carboxylic Acid | Decrease | Low-fouling diagnostic plate |

| Poly(lactic acid) (PLA) | Ester (after hydrolysis) | Decrease | Improved cell adhesion for tissue scaffolds |

| Silicon Wafer | Silanol (after activation) | Decrease | Functionalized electronic sensor |

Development of Polymeric Scaffolds and Hydrogels for Advanced Applications

Polymeric scaffolds are crucial in regenerative medicine, providing a temporary three-dimensional structure that supports cell growth and tissue formation. bohrium.comnih.gov Hydrogels, which are cross-linked polymer networks capable of absorbing large amounts of water, are a prominent class of materials used for creating such scaffolds. researchgate.netmdpi.com Poly(N-vinyl pyrrolidone) (PVP) is a common component of hydrogels due to its excellent biocompatibility and hydrophilicity. mdpi.com

This compound can be integrated into hydrogel networks in several ways. Its primary amine allows it to function as a cross-linking agent by reacting with a polymer containing two or more reactive groups, such as epoxy or acyl chloride functionalities. For instance, it could be used to cross-link a copolymer of NVP and glycidyl methacrylate. nih.govnih.gov This introduces both the pyrrolidinone ring and a flexible linker into the hydrogel structure, potentially enhancing its mechanical properties and swelling capacity. Alternatively, it can be incorporated as a pendant group in a polymer chain, leaving the amine available for later conjugation of bioactive molecules like peptides or growth factors to create bioactive scaffolds. nih.gov These functionalized scaffolds are promising for applications in tissue engineering and controlled drug delivery. bohrium.comnih.gov

| Hydrogel System | Role of this compound | Key Feature | Advanced Application |

| Copolymer with Glycidyl Methacrylate | Cross-linker | Covalent network formation | Tissue engineering scaffold researchgate.net |

| PVP-based network | Pendant functional group | Site for bio-conjugation | Drug delivery system |

| Alginate-based blend | Modifying agent | Enhanced cell adhesion | Wound dressing mdpi.com |

Synthesis of Biocompatible Polymers and Self-Assembling Systems

Biocompatibility is a critical property for polymers used in medical applications, signifying that the material does not elicit an adverse immune response. nih.gov Polymers containing pyrrolidinone groups are often considered biocompatible. nih.govrsc.org The synthesis of polymers from this compound can lead to new biocompatible materials that leverage the properties of both the pyrrolidinone ring and the aminopropyl linker. Natural and synthetic biodegradable polymers are extensively researched for their therapeutic potential. researchgate.netnih.gov

A particularly interesting area is the creation of amphiphilic block copolymers that can spontaneously self-assemble in aqueous solutions to form nanostructures like micelles or vesicles. mdpi.comrsc.org This process is driven by the segregation of hydrophobic and hydrophilic blocks. By using this compound as a hydrophilic block and combining it with a hydrophobic polymer block (e.g., polylactic acid or polycaprolactone), novel amphiphilic copolymers can be designed. mdpi.commdpi.com These self-assembled systems are of significant interest as nanocarriers for drug delivery, where a hydrophobic drug can be encapsulated within the core of the micelle while the hydrophilic pyrrolidinone shell provides stability and biocompatibility in the bloodstream. nih.govaston.ac.uk

| Polymer Architecture | Hydrophilic Block | Hydrophobic Block | Self-Assembled Structure | Potential Use |

| Diblock Copolymer | Poly(this compound) derivative | Poly(ε-caprolactone) (PCL) | Micelles | Encapsulation of hydrophobic drugs mdpi.com |

| Diblock Copolymer | Poly(this compound) derivative | Poly(lactic acid) (PLA) | Vesicles (Polymersomes) | Gene delivery mdpi.com |

| Graft Copolymer | Poly(ethylene glycol) (PEG) | Grafted this compound | Core-shell nanoparticles | Bio-imaging contrast agents |

Role in Advanced Technology Industries and Functional Materials Development

The versatile chemical nature of this compound makes it a candidate for developing functional materials across various technology sectors. Its utility extends beyond the biomedical field into areas requiring specialty polymers and functional surfaces.

In the chemical industry, it serves as a valuable intermediate and building block. chemicalbook.com The presence of both a lactam and a primary amine allows for the synthesis of a diverse range of more complex molecules, including specialty surfactants and chelating agents. The pyrrolidinone ring itself is a key structural motif in various commercial products, including solvents and pharmaceutical agents. wikipedia.org

In separation science, materials functionalized with this compound could be used to create novel stationary phases for chromatography. The polar pyrrolidinone group can participate in hydrophilic interaction chromatography (HILIC), while the amine group allows for covalent immobilization onto silica (B1680970) or polymer supports and can provide ion-exchange capabilities.

Furthermore, in the electronics and coatings industries, polymers incorporating this molecule could be used to develop anti-static or anti-fouling coatings. Surface modification with this compound can increase hydrophilicity, which helps to prevent the buildup of static charge and reduces the adhesion of contaminants. nih.gov

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and characterizing 1-(3-Aminopropyl)pyrrolidin-2-one in biological samples?

- Methodological Answer : The compound can be identified using reversed-phase chromatography coupled with mass spectrometry (MS) for molecular weight confirmation. Thin-layer chromatography (TLC) of dansyl derivatives enhances specificity, as demonstrated in urinary metabolite studies . For structural elucidation, H NMR and C NMR are critical, as evidenced by synthetic derivatives (e.g., hydrothiolation products) analyzed via HRMS and 2D NMR .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Avoid skin/eye contact and inhalation. Use personal protective equipment (PPE) and ensure proper ventilation. In case of exposure, wash affected areas with water for ≥15 minutes and consult a physician. Note that ecological toxicity data are limited, so containment during disposal is essential to prevent environmental release .

Q. What are the foundational synthetic routes for this compound and its derivatives?

- Methodological Answer : The compound is synthesized via condensation reactions, such as the reaction of 4-isothiocyanato-4-methylpentan-2-one with amines. Functionalization can occur at the aminopropyl group, enabling diverse applications (e.g., polymer grafting or kinase inhibitor design) .

Advanced Research Questions

Q. How does this compound enhance the performance of high-temperature polymer electrolyte membranes (HT-PEMs)?

- Methodological Answer : Grafting this compound onto poly(ether ketone cardo) (PEK-Cardo) via lactamization introduces basic sites for phosphoric acid doping, improving proton conductivity. Optimizing grafting density and side-chain structure (e.g., imidazole vs. pyrrolidinone groups) balances mechanical stability and ionic conductivity in fuel cell membranes .

Q. What structural insights explain the binding of this compound derivatives to MST3/4 kinases?

- Methodological Answer : Molecular dynamics simulations reveal that the aminopropyl group interacts with a water network near the kinase’s P-loop, though direct hydrogen bonding to Tyr113 is absent. Despite this, derivatives like MR30 show comparable potency to parent compounds, suggesting steric compatibility rather than strong electronic interactions .

Q. How can regio- and stereoselective hydrothiolation reactions be optimized for functionalizing this compound derivatives?

- Methodological Answer : Copper-catalyzed hydrothiolation of allenamides or ynamides enables precise control over sulfur incorporation. For example, iodine-catalyzed domino reactions with thiophenol derivatives yield anticancer-active compounds. Reaction conditions (e.g., catalyst loading, solvent polarity) must be tailored to avoid side products .

Q. What strategies address the lack of ecological toxicity data for this compound?

- Methodological Answer : Conduct biodegradability assays (e.g., OECD 301 tests) to assess persistence. Computational modeling (e.g., QSAR) can predict bioaccumulation potential. Collaborate with environmental toxicology labs to fill data gaps highlighted in safety reports .

Q. How does the aminopropyl moiety facilitate the synthesis of bifunctional ligands for drug discovery?

- Methodological Answer : The primary amine in the aminopropyl group serves as a nucleophile in Schiff base formations or amide couplings. For instance, it reacts with isothiocyanates to generate pyrimidine derivatives, which are screened for antimicrobial or kinase-inhibitory activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.